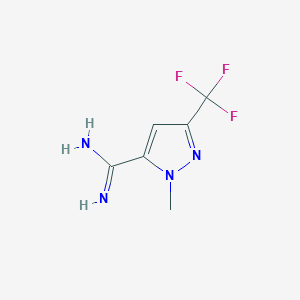

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Description

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4/c1-13-3(5(10)11)2-4(12-13)6(7,8)9/h2H,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODROPSAKHNOFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives typically starts from trifluoromethylated precursors such as ethyl 4,4,4-trifluoroacetate or related trifluoromethyl ketones. The key step involves the formation of the pyrazole ring by reaction with methyl hydrazine or substituted hydrazines, followed by functional group transformations to install the carboximidamide moiety.

Preparation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a Key Intermediate

A crucial intermediate for the target compound is 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. According to patent WO2017084995A1, this intermediate is prepared with high selectivity by reacting ethyl 4,4,4-trifluoroacetate with aqueous methyl hydrazine in an aqueous medium without additional solvents other than water or ethanol formed during the reaction. The reaction conditions are as follows:

| Parameter | Conditions |

|---|---|

| Temperature | 50 to 140 °C |

| Solvent | Water (from aqueous methyl hydrazine), ethanol (formed or added) |

| Acid Catalyst | Sulfuric acid or trifluoroacetic acid (0.09–0.1 eq) |

| Reaction Time | Several hours (e.g., 1 h at room temp, 5 h at 80 °C) |

| Yield | ~86.5% (with selectivity ~96:4 for desired isomer) |

The product crystallizes as large platelet-like crystals, facilitating efficient filtration and washing, which improves the overall process economy compared to previous methods.

Alternative Synthetic Routes Using Cycloaddition and Metal Catalysis

Recent research has demonstrated the use of silver-catalyzed [3+2] cycloaddition reactions involving trifluorodiazoethane species and dicyanoalkenes to form trifluoromethylated pyrazole carbonitriles, which can serve as precursors for further functionalization to carboximidamides. This method involves:

- Formation of trifluorodiazoethane-silver complexes.

- Cycloaddition with 1,1-dicyanoalkenes to yield pyrazoline intermediates.

- Base-promoted cyanide elimination and aromatization to pyrazoles.

Such methods provide regioselective access to trifluoromethylated pyrazoles with cyano groups, which can be converted to carboximidamides via subsequent transformations.

Functionalization via Lithiation and Halogenation

Enamine Ltd. reports practical synthetic methods for functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles, including the introduction of diverse functional groups such as aldehydes, acids, boron pinacolates, and sulfonyl chlorides by lithiation and subsequent electrophilic substitution. This approach can be adapted for the installation of carboximidamide groups, starting from brominated pyrazole intermediates followed by nucleophilic substitution or metal-catalyzed coupling.

Summary Table of Key Preparation Steps

Research Findings and Process Advantages

- The aqueous medium synthesis of the pyrazol-5-ol intermediate avoids organic solvents, reducing environmental impact and costs.

- The crystallization of the intermediate in platelet form improves filtration and washing efficiency, enhancing purity and process scalability.

- Use of trifluoroacetic acid as a catalyst improves product purity to 99.7% w/w by ^1H-NMR analysis.

- Silver-catalyzed cycloaddition routes offer regioselective access to trifluoromethylated pyrazoles with cyano substituents, enabling downstream functionalizations.

- Lithiation strategies allow versatile functional group introduction, facilitating the synthesis of diverse pyrazole derivatives relevant for medicinal chemistry.

Chemical Reactions Analysis

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity

Research indicates that derivatives of pyrazole compounds, including 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide, exhibit potent antiviral properties. A notable study demonstrated that related compounds effectively inhibited the replication of the measles virus by targeting the RNA-dependent RNA polymerase complex. For instance, a specific derivative showed an effective concentration (EC50) of 250 nM against MV-infected cells, marking it as a promising candidate for further development as an antiviral agent .

2. Antifungal Activity

Several studies have reported the antifungal efficacy of pyrazole derivatives. One study synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, which displayed moderate antifungal activity against phytopathogenic fungi. The compounds exhibited over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming conventional fungicides like carboxin and boscalid .

Table 1: Antiviral and Antifungal Activities of Pyrazole Derivatives

Antimicrobial Activity

The broad-spectrum antimicrobial properties of pyrazole derivatives have been explored extensively. A series of studies synthesized various pyrazole compounds and evaluated their antibacterial and antifungal activities against multiple pathogens. For instance, one compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 mg/mL against E. coli and S. aureus, indicating significant antimicrobial potential .

Anticancer Properties

Emerging research highlights the anticancer potential of pyrazole derivatives. A study evaluated several compounds for their cytotoxic effects on various cancer cell lines, revealing that some exhibited significant growth inhibition with IC50 values as low as 0.07 µM against human cancer cells . This positions these compounds as candidates for further investigation in cancer therapeutics.

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | MCF-7 (Breast Cancer) | 0.08 | |

| Pyrazole Derivative B | A549 (Lung Cancer) | 0.300 |

Agrochemical Applications

1. Crop Protection

The trifluoromethyl group in pyrazole derivatives enhances their effectiveness in agrochemical applications, particularly in pest control formulations. Compounds containing this moiety have shown promise in protecting crops from pests due to their unique physicochemical properties attributed to fluorine .

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For example, in its antifungal activity, the compound binds to the ubiquinone-binding site of the mitochondrial complex II, interrupting electron transport in the mitochondrial respiratory chain. This prevents the fungi from producing vital energy in the form of adenosine triphosphate (ATP), leading to their death .

Comparison with Similar Compounds

Structural and Functional Analogues

A. 1,3,4-Oxadiazole Thioether Derivatives

The target compound serves as a core structure for synthesizing 1,3,4-oxadiazole thioether derivatives. Key analogues include:

Key Observations :

- Substituent Impact : Bulky electron-withdrawing groups (e.g., 4-bromobenzyl) improve yields and bioactivity. Compound 5g (4-bromobenzylthio) showed herbicidal bleaching, likely due to enhanced lipophilicity and target binding .

- Thermal Stability : Higher melting points correlate with aromatic substituents (e.g., 4-bromobenzyl: 113–114°C) compared to aliphatic groups (allylthio: 77–78°C) .

B. Pyrazole Carboximidamide Analogues

lists pyrazole-1-carboximidamide derivatives with varying aryl substituents (e.g., methoxy, chloro, bromo). While detailed bioactivity data are unavailable, structural comparisons highlight:

- Electron Effects : Electron-deficient substituents (e.g., nitro in Compound 9) may enhance reactivity but reduce stability compared to trifluoromethyl .

Physicochemical and Spectroscopic Properties

- NMR Data : The target compound’s ¹H NMR (δ ~2.5 ppm for methyl, ~7.0–8.5 ppm for aromatic protons) and ¹³C NMR (δ ~120–150 ppm for trifluoromethyl and pyrazole carbons) align with its 1,3,4-oxadiazole derivatives .

- HRMS : Molecular ion peaks ([M+H]⁺) for derivatives confirm precise mass matches (e.g., 5g: m/z 481.9923) .

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

- Chemical Formula : C6H6F3N3O

- Molecular Weight : 193.13 g/mol

- IUPAC Name : 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

- Appearance : Powder

Research indicates that the compound may influence various biological pathways through its structural components. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can affect the bioavailability and efficacy of the compound in biological systems.

Antimicrobial Activity

A study on related pyrazole derivatives showed significant antimicrobial properties against various bacterial strains, including Salmonella spp. The compound demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL, effectively inhibiting biofilm formation by up to 5.2 log10 .

Anti-inflammatory Effects

The imidamide group present in the structure has been linked to anti-inflammatory activities. Compounds with similar structures have shown the ability to modulate nitric oxide synthase (NOS) activity, potentially reducing inflammation in cellular models . The reduction in iNOS expression in inflamed cells suggests a promising avenue for treating inflammatory diseases.

Antiviral Properties

Research on non-nucleoside inhibitors of the measles virus RNA-dependent RNA polymerase has indicated that pyrazole carboxamides can exhibit antiviral activity. Structure-activity relationship (SAR) studies suggest that modifications to the trifluoromethyl-pyrazole unit are crucial for maintaining antiviral potency .

Study 1: Antimicrobial Efficacy

In a comparative study, two derivatives of 4,5-dihydro-1H-pyrazole were evaluated for their antimicrobial and antibiofilm activities. The results indicated that one derivative effectively inhibited biofilm formation and had no mutagenic potential in tested cell lines .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of pyrazole derivatives, showing that they could inhibit NF-kB pathway activation in macrophages, leading to decreased production of pro-inflammatory cytokines . This suggests potential applications in treating chronic inflammatory conditions.

Research Findings Summary Table

| Activity Type | Compound Tested | MIC (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide | 62.5 | Inhibition of Salmonella spp. |

| Anti-inflammatory | Related pyrazole derivatives | N/A | Reduced iNOS expression in RAW264.7 macrophages |

| Antiviral | Pyrazole carboxamide derivatives | N/A | Inhibition of measles virus replication |

Q & A

Basic Research Questions

Synthesis Optimization Q: What methodologies are recommended for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide with high purity and yield? A: The synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by trifluoromethylation and carboximidamide functionalization. Key steps include:

- Cyclization : Use hydrazine derivatives with β-keto esters or nitriles under acidic conditions to form the pyrazole core .

- Trifluoromethylation : Introduce the trifluoromethyl group via nucleophilic substitution or radical-mediated reactions, as seen in structurally analogous compounds .

- Carboximidamide Formation : React the intermediate with ammonia or ammonium chloride under controlled pH to avoid side reactions.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization improves purity .

Spectroscopic Characterization Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound? A: A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm the carboximidamide moiety (e.g., NH₂ signals at δ ~6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (expected m/z ~250–260) and fragmentation patterns .

- IR Spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups .

Advanced Research Questions

Reactivity and Mechanistic Studies Q: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions? A: The electron-withdrawing trifluoromethyl group reduces electron density on the pyrazole ring, enhancing resistance to electrophilic attack but promoting nucleophilic substitution at the 5-position carboximidamide. For example:

- Electrophilic Aromatic Substitution : Limited reactivity due to deactivation; reactions require strong electrophiles (e.g., nitration under HNO₃/H₂SO₄ at elevated temperatures) .

- Nucleophilic Reactions : The carboximidamide group reacts with acyl chlorides to form amidines, as demonstrated in analogous pyrazole derivatives .

Computational Modeling Q: How can computational methods aid in predicting reaction pathways or optimizing synthesis? A: Quantum mechanical calculations (DFT, MP2) and reaction path search algorithms can:

- Predict Transition States : Identify energy barriers for trifluoromethylation or cyclization steps .

- Optimize Solvent Effects : Simulate solvent interactions to improve yield (e.g., polar aprotic solvents like DMF stabilize intermediates) .

- Validate Spectroscopic Data : Compare computed NMR chemical shifts with experimental results to confirm structural assignments .

Biological Activity and Assay Design Q: What in vitro assays are suitable for evaluating the compound’s potential as an enzyme inhibitor? A: Focus on target-specific assays:

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK2 or EGFR) .

- Antimicrobial Activity : Employ broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .

- Cytotoxicity : Screen via MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7), noting IC₅₀ values .

Addressing Data Contradictions Q: How can researchers resolve discrepancies in reported biological activities of similar pyrazole derivatives? A: Critical factors include:

- Purity and Isomerism : Ensure compounds are ≥95% pure (HPLC) and confirm regioisomeric ratios (e.g., 1H-pyrazole vs. 2H-pyrazole) .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .

- Structural Analogs : Compare with derivatives lacking the trifluoromethyl group to isolate substituent effects .

Methodological Considerations

Stability Under Experimental Conditions Q: What precautions are necessary to maintain the compound’s stability during storage or reactions? A:

- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the carboximidamide group .

- Reaction Conditions : Avoid prolonged exposure to strong acids/bases; use mild conditions (pH 6–8) for aqueous workups .

Derivative Synthesis Strategies Q: What strategies enable the synthesis of derivatives with enhanced bioactivity or solubility? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.